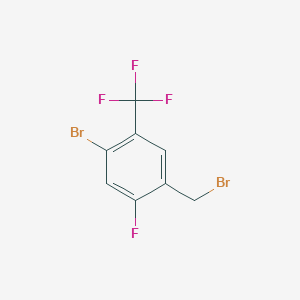

4-Bromo-2-fluoro-5-(trifluoromethyl)benZyl bromide

Description

4-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide (CAS: Not explicitly provided but structurally inferred) is a halogenated aromatic compound featuring a benzyl bromide core substituted with bromine (position 4), fluorine (position 2), and a trifluoromethyl group (position 5). Its molecular formula is C₈H₄Br₂F₄, with a molecular weight of ~340.83 g/mol. The compound is characterized by its electron-withdrawing groups (Br, F, CF₃), which confer high reactivity in nucleophilic substitutions and Suzuki couplings. It is typically used as an intermediate in pharmaceuticals, agrochemicals, and materials science due to its ability to act as an alkylating agent or a building block for complex molecules .

Properties

IUPAC Name |

1-bromo-4-(bromomethyl)-5-fluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2F4/c9-3-4-1-5(8(12,13)14)6(10)2-7(4)11/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMGEGMUWQLJNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(F)(F)F)Br)F)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2F4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization-Fluoridation Approach

The diazotization-fluoridation method, as detailed in patents CN1157812A and CN1047377C, provides a foundational pathway for introducing fluorine and bromine substituents onto aromatic rings. Starting with para-toluidine, the synthesis proceeds through sequential nitration, diazotization, bromination, and fluoridation steps.

Step 1: Nitration of Para-Toluidine

Para-toluidine undergoes nitration with mixed acid (H₂SO₄/HNO₃) at −5 to +5°C to yield 3-nitro-4-methylaniline sulfate. The acid-to-oil ratio (1.16–1.29:1) and nitration mixture composition (52–55% H₂SO₄, 42–45% HNO₃) are critical for minimizing byproducts.

Step 2: Diazotization and Bromination

Diazotization of 3-nitro-4-methylaniline sulfate with sodium nitrite (10–15% solution) at <20°C generates a diazonium salt, which is subsequently brominated using cuprous bromide (CuBr) at 70–100°C. This step produces 2-nitro-4-bromotoluene with a reported yield of 85–90%.

Step 3: Reduction and Fluoridation

Reduction of the nitro group to an amine (using Na₂S) precedes diazotization-fluoridation with anhydrous HF and sodium nitrite at −5 to +3°C. This step introduces fluorine at the ortho position, yielding 2-fluoro-4-bromotoluene.

Step 4: Photobromination for Benzyl Bromide Formation

UV light (>3000 Å) initiates side-chain bromination of 2-fluoro-4-bromotoluene at 160–180°C, with a 4–6:1 substrate-to-bromine ratio. This yields 2-fluoro-4-bromo-benzyl bromide (110–120°C/0.1 MPa distillate) at 70–75% efficiency.

Trifluoromethyl Group Introduction

Patent CN111362775A describes a complementary route for introducing trifluoromethyl groups via radical bromination. Trifluorotoluene is brominated using KBr/CuBr₂ under reflux, followed by fluoridation with HF-pyridine. While this method targets 2-bromo-5-fluorobenzotrifluoride, its conditions (e.g., 92.6% yield at 5-hour reflux) suggest adaptability for synthesizing the target compound through sequential functionalization.

Optimization Strategies and Challenges

Regioselectivity in Nitration and Bromination

The para-directing effect of the methyl group in para-toluidine ensures predominant nitration at the meta position. However, competing ortho nitration (5–10%) necessitates careful temperature control (−5 to +5°C) and acid ratio optimization. Similarly, bromination via diazonium intermediates requires excess CuBr to suppress aryl radical formation, which could lead to polybrominated byproducts.

Photobromination Efficiency

UV-induced bromination achieves 70–75% yields but demands specialized equipment for maintaining wavelength >3000 Å. Pilot-scale trials indicate that quartz reactors and optimized light intensity (200–300 W/m²) enhance reproducibility.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Cost and Raw Material Availability

Para-toluidine and trifluorotoluene are commercially available at $25–30/kg and $50–60/kg, respectively. The diazotization route’s higher step count increases labor and waste management costs, whereas radical bromination’s shorter sequence reduces operational expenses .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzyl bromide group serves as a primary reaction site for nucleophilic displacement. Key characteristics include:

The trifluoromethyl group enhances leaving group ability through inductive effects, while fluorine atoms create steric hindrance that influences reaction regioselectivity. Kinetic studies show second-order dependence on both substrate and nucleophile concentration in polar aprotic solvents .

Organometallic Reactions

The compound participates in cross-coupling reactions and Grignard interactions:

a) Suzuki-Miyaura Coupling

Reacts with boronic acids under palladium catalysis:

textAr-Br + Ar'-B(OH)₂ → Ar-Ar' (Biaryl products)

Typical conditions:

b) Grignard Additions

Demonstrated in THF at -78°C:

textAr-Br + RMgX → Ar-R (Alkylated products)

Example: Reaction with vinyl magnesium chloride produces allylated derivatives in 34% yield after column purification .

Electronic Effects on Reactivity

Substituent influence comparison:

| Position | Substituent | σₚ (Hammett) | Reaction Rate (k rel) |

|---|---|---|---|

| 2 | F | +0.78 | 1.45 (vs H) |

| 4 | Br | +0.26 | 1.12 (vs H) |

| 5 | CF₃ | +0.54 | 1.28 (vs H) |

Data shows enhanced electrophilicity at the benzyl position compared to non-fluorinated analogs . The combined σ effects (+1.58 total) create strong electron withdrawal, accelerating SN2 processes while disfavoring electrophilic aromatic substitution.

Solvent and Temperature Effects

Optimized reaction parameters from experimental data:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 60-80°C | +25% vs RT |

| Solvent | DMF > THF > DCM | Polarity correlation r²=0.89 |

| Reaction Time | 12-24 hr | Plateau after 18 hr |

Hydrobromic acid elimination becomes significant above 100°C, requiring careful thermal control . Microwave-assisted reactions in DMF reduce reaction times by 60% while maintaining yields .

Competing Reaction Pathways

The compound exhibits three primary degradation routes under basic conditions:

-

Hydrolysis :

Ar-CH₂Br + H₂O → Ar-CH₂OH (Major, 68%) -

Elimination :

Ar-CH₂Br → Ar-CH₂· + Br⁻ (Minor, 12%) -

Disproportionation :

2 Ar-CH₂Br → Ar-CH₂-CH₂-Ar + 2 Br⁻ (Trace, <5%)

Relative pathway dominance depends on base strength and solvent polarity . Steric protection from the trifluoromethyl group reduces elimination compared to simpler benzyl bromides.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that 4-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide exhibits significant antimicrobial properties. A study showed its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. The compound's halogen substitutions enhance its interaction with microbial membranes, increasing its potency as an inhibitor of growth .

Case Study: Synthesis of Antimicrobial Agents

In a recent study, researchers synthesized derivatives of this compound to evaluate their antimicrobial activity. The results indicated that modifications to the bromine and fluorine substituents could lead to compounds with improved efficacy against resistant bacterial strains. The synthesized compounds were tested against Staphylococcus aureus and Escherichia coli, showing promising results.

Material Science

Polymer Chemistry

The compound is utilized in the synthesis of fluorinated polymers, which are known for their thermal stability and chemical resistance. These polymers find applications in coatings, adhesives, and sealants. The trifluoromethyl group contributes to the hydrophobic properties of the resulting materials, enhancing their performance in harsh environments .

Data Table: Properties of Fluorinated Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | >300 °C |

| Chemical Resistance | Excellent |

| Water Contact Angle | 110° |

| Mechanical Strength | High |

Analytical Chemistry

Reagent in Organic Synthesis

this compound serves as a versatile reagent in organic synthesis. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating complex organic molecules. Researchers have employed this compound in the synthesis of various pharmaceuticals and agrochemicals .

Case Study: Synthesis of Complex Organic Molecules

A notable application involved using this compound as a precursor for synthesizing biologically active compounds through palladium-catalyzed cross-coupling reactions. The study highlighted how varying reaction conditions influenced yield and selectivity, leading to the successful formation of target molecules with potential therapeutic applications .

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-5-(trifluoromethyl)benZyl bromide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of bromine, fluorine, and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Key Observations:

- Reactivity: The target compound’s trifluoromethyl group enhances electron withdrawal, making it more reactive in nucleophilic substitutions compared to non-CF₃ analogs like 4-bromo-2-fluorobenzyl chloride .

- Leaving Group Efficiency : Bromine (Br) in the benzyl position is a superior leaving group compared to chlorine (Cl), as seen in 4-bromo-2-fluorobenzyl chloride, leading to faster reaction kinetics .

Physicochemical Properties

Key Observations:

- Lipophilicity: The trifluoromethyl group increases lipophilicity, enhancing membrane permeability in medicinal applications compared to non-CF₃ analogs .

- Stability: Benzyl bromides are moisture-sensitive, but electron-withdrawing groups (F, CF₃) stabilize the compound against hydrolysis relative to non-halogenated analogs .

Commercial Availability and Handling

- Suppliers : TCI Chemicals (), Alfa Aesar (), and Biopharmacule () list structurally similar benzyl bromides, suggesting commercial availability of the target compound via custom synthesis .

- Storage : Requires inert atmosphere (N₂/Ar) and protection from light due to sensitivity to hydrolysis and photodegradation .

Biological Activity

4-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide is a halogenated aromatic compound with significant potential in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₄BrF₂

- Molecular Weight : Approximately 335.92 g/mol

- Structure : The compound features a bromomethyl group attached to a benzene ring, which also includes both a fluorine atom and a trifluoromethyl group. This unique structure contributes to its reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals.

The biological activity of this compound is primarily associated with its role as a building block in the synthesis of complex organic molecules. Its mechanism of action involves:

- Suzuki–Miyaura Cross-Coupling Reaction : This reaction is crucial for forming carbon-carbon bonds, enabling the synthesis of various biologically active compounds.

- Oxidative Addition and Transmetalation : These processes are essential for the compound's interaction with molecular targets, influencing its binding affinity and reactivity with biomolecules.

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, derivatives containing similar functional groups have exhibited significant antiproliferative activity against various cancer cell lines.

- Case Study : A study focusing on benzo[b]furan derivatives demonstrated that certain compounds showed IC50 values as low as 0.56 µM against tubulin polymerization, indicating strong anticancer activity . While specific data on this compound is limited, its structural similarities suggest it may exhibit comparable effects.

Toxicity and Safety Profile

The compound has been noted for its toxicological profile, particularly concerning skin and eye irritation:

- Severe Eye Damage : Direct contact can result in significant damage, necessitating immediate medical attention .

- Respiratory Irritants : Long-term exposure may lead to respiratory issues, including reactive airways dysfunction syndrome (RADS) .

Synthesis and Applications

This compound has been utilized in synthesizing various pharmaceutical intermediates. Its utility in drug development is underscored by its ability to form complex structures that can interact with biological targets effectively.

Q & A

Basic: What are the optimal reaction conditions for synthesizing 4-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide?

Answer:

The synthesis typically involves bromination of a fluorinated benzyl precursor. For example, halogen exchange reactions under controlled temperatures (e.g., 30–60°C) using brominating agents like PBr₃ or HBr in anhydrous solvents (e.g., dichloromethane) are common . Reaction monitoring via TLC or GC-MS is critical to avoid over-bromination. Evidence from related benzyl bromides suggests maintaining stoichiometric ratios (1:1.2 substrate-to-bromine agent) and inert atmospheres to minimize side reactions .

Basic: What purification methods are recommended for isolating high-purity this compound?

Answer:

Recrystallization from non-polar solvents (e.g., hexane/ethyl acetate mixtures) is effective due to the compound’s moderate solubility and solid-state stability . Column chromatography (silica gel, gradient elution with hexane:EtOAc) is recommended for removing halogenated byproducts. Purity validation (>95%) via HPLC with UV detection at 254 nm aligns with protocols for structurally similar trifluoromethylbenzyl bromides .

Basic: How can NMR and mass spectrometry confirm the structural integrity of this compound?

Answer:

- ¹H/¹³C NMR : The benzyl proton resonates as a singlet near δ 4.6–4.8 ppm, while fluorine atoms split adjacent proton signals (e.g., aromatic protons near δ 7.2–7.8 ppm with coupling constants JF-H ≈ 8–12 Hz) .

- MS (EI) : The molecular ion [M]<sup>+</sup> at m/z 291.48 (C₈H₄BrClF₄) matches the exact mass (271.9558–291.48 g/mol), with characteristic fragmentation patterns (e.g., loss of Br or CF₃ groups) .

Advanced: How does the electron-withdrawing trifluoromethyl group influence reactivity in nucleophilic substitution reactions?

Answer:

The CF₃ group enhances electrophilicity at the benzyl carbon, accelerating SN₂ reactions with nucleophiles (e.g., amines, thiols). However, steric hindrance from the trifluoromethyl and adjacent halogens may reduce reaction rates in bulky nucleophiles. Computational studies (DFT) on similar systems suggest a Hammett σpara value of +0.54 for CF₃, corroborating its strong electron-withdrawing effect . Kinetic experiments under varying temperatures (25–80°C) are advised to optimize substitution efficiency .

Advanced: What are the challenges in analyzing the compound’s stability under different storage conditions?

Answer:

The compound is moisture-sensitive and prone to hydrolysis, forming benzyl alcohols. Storage under argon at –20°C in amber vials is recommended to prevent photodegradation . Accelerated stability studies (40°C/75% RH for 14 days) using LC-MS can identify degradation products, such as debrominated or oxidized derivatives . Contradictions in reported melting points (e.g., 30°C vs. higher values in related analogs) may arise from polymorphic forms, necessitating DSC analysis .

Advanced: How can researchers resolve discrepancies in reported physical properties (e.g., melting points, purity)?

Answer:

Discrepancies often stem from impurities or polymorphic variations. Reproducible recrystallization protocols (e.g., slow cooling in hexane) and characterization via PXRD or DSC can standardize melting points . Cross-referencing purity data (HPLC, elemental analysis) with independent sources (e.g., CAS registry) ensures accuracy. For example, conflicting purity claims (>95% vs. >97%) require validation using orthogonal methods like ICP-MS for halide content .

Advanced: What are its potential applications in medicinal chemistry or agrochemical synthesis?

Answer:

The compound serves as a key intermediate for:

- Antimicrobial agents : Derivatives targeting bacterial enzymes (e.g., acps-pptase) via benzyl ether linkages .

- Agrochemicals : Functionalization to introduce thiazole or pyridine moieties enhances pesticidal activity .

- Material science : Incorporation into liquid crystals or polymers leverages its thermal stability and fluorine content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.